molecular formula C12H12N2OS B7563458 N-(3-phenyl-1,2-thiazol-5-yl)propanamide

N-(3-phenyl-1,2-thiazol-5-yl)propanamide

Cat. No. B7563458
M. Wt: 232.30 g/mol
InChI Key: FHUJIROXZUYJPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-phenyl-1,2-thiazol-5-yl)propanamide, also known as PTZ-TP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiazole derivative that has been synthesized through a simple and efficient method. The compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential use in scientific research.

Mechanism of Action

The exact mechanism of action of N-(3-phenyl-1,2-thiazol-5-yl)propanamide is not fully understood. However, it is believed to act as a GABA-A receptor antagonist, leading to an increase in the excitability of neurons and the induction of seizures. It has also been shown to inhibit the activity of certain enzymes, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to induce seizures in animal models, making it a useful tool for studying the mechanisms of epilepsy and other seizure disorders. It has also been shown to have anxiogenic effects, which may be related to its activity as a GABA-A receptor antagonist. In addition, this compound has been shown to inhibit the activity of certain enzymes, which may have implications for drug discovery.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-phenyl-1,2-thiazol-5-yl)propanamide is its ability to induce seizures in animal models, making it a useful tool for studying the mechanisms of epilepsy and other seizure disorders. It is also relatively easy to synthesize and has been shown to be stable under a variety of conditions. However, there are also some limitations to its use. For example, it may not be suitable for use in certain types of experiments or in certain animal models.

Future Directions

There are several potential future directions for research on N-(3-phenyl-1,2-thiazol-5-yl)propanamide. One area of interest is in the development of new drugs for the treatment of epilepsy and other seizure disorders. This compound has been shown to inhibit the activity of certain enzymes, which may have implications for drug discovery. Another area of interest is in the study of the mechanisms underlying anxiety disorders, as this compound has been shown to have anxiogenic effects. Finally, there is also potential for the use of this compound in the development of new diagnostic tools for epilepsy and other seizure disorders.

Synthesis Methods

N-(3-phenyl-1,2-thiazol-5-yl)propanamide can be synthesized through a one-pot reaction using commercially available reagents. The synthesis involves the reaction of 3-phenyl-1,2-thiazole-5-carboxylic acid with propionyl chloride in the presence of triethylamine. The resulting product is then hydrolyzed to obtain this compound in high yield and purity.

Scientific Research Applications

N-(3-phenyl-1,2-thiazol-5-yl)propanamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to induce seizures in animal models, making it a useful tool for studying the mechanisms of epilepsy and other seizure disorders. It has also been studied for its potential use in drug discovery, as it has been shown to inhibit the activity of certain enzymes.

properties

IUPAC Name

N-(3-phenyl-1,2-thiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-2-11(15)13-12-8-10(14-16-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUJIROXZUYJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=NS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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